N-Methylation Diminishes 5-HT2 Receptor Affinity by Over an Order of Magnitude Compared to DOB
The introduction of an N-methyl group to the DOB scaffold causes a dramatic reduction in affinity for central 5-HT2 binding sites. While the high-affinity enantiomer of DOB, (R)-(-)-DOB, exhibits a Ki of 0.39 nM in rat cortical homogenates, N-methylation of the racemate results in a decrease in affinity of at least one order of magnitude per added methyl group [1]. Since 4-Bromo-2,5-DMMA is the N,N-dimethyl analog, its predicted Ki is >3.9 nM, representing a >10-fold reduction in binding affinity relative to (R)-(-)-DOB and a >5-fold reduction relative to racemic DOB (Ki = 0.79 nM) [2]. This data establishes that 4-Bromo-2,5-DMMA is a significantly lower-affinity 5-HT2 ligand compared to its non-methylated progenitor.
| Evidence Dimension | 5-HT2 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | >3.9 nM (inferred from N-methylation effect) |
| Comparator Or Baseline | (R)-(-)-DOB: 0.39 nM; Racemic DOB: 0.79 nM |
| Quantified Difference | >10-fold reduction vs. (R)-(-)-DOB; >5-fold reduction vs. racemic DOB |
| Conditions | [3H]DOB-labeled rat cortical homogenate binding assay |
Why This Matters
This quantitative difference dictates that 4-Bromo-2,5-DMMA cannot substitute for DOB in assays requiring high-affinity 5-HT2 agonism, and it informs the selection of appropriate concentration ranges for in vitro studies.
- [1] Glennon RA, Titeler M, Seggel MR, Lyon RA. N-methyl derivatives of the 5-HT2 agonist 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropane. J Med Chem. 1987 May;30(5):930-2. View Source
- [2] Glennon RA, Titeler M, Lyon RA. A preliminary investigation of the psychoactive agent 4-bromo-2,5-dimethoxyphenethylamine: a potential drug of abuse. Pharmacol Biochem Behav. 1988 Jul;30(3):597-601. View Source
